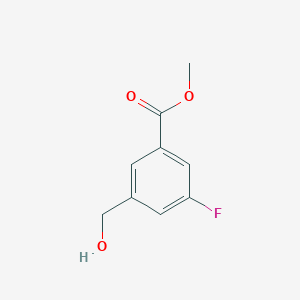

Methyl 3-Fluoro-5-(hydroxymethyl)benzoate

Übersicht

Beschreibung

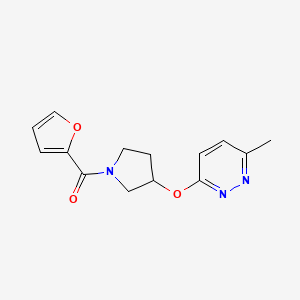

“Methyl 3-Fluoro-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 660416-37-5 . Its molecular weight is 184.16 and its molecular formula is C9H9FO3 . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 . The InChI key is SLDBCBDKAUNYHY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation in Environmental Chemistry

The anaerobic transformation of phenol to benzoate via para-carboxylation uses fluorinated analogues, such as Methyl 3-Fluoro-5-(hydroxymethyl)benzoate, to elucidate the transformation mechanism. This process is studied in the context of environmental chemistry, especially in freshwater sediments, where fluorobenzoic acids are formed through transformation processes (Genthner, Townsend, & Chapman, 1989).

Synthesis of Oligoribonucleotides

In biochemistry, selective benzoylation at the cis 2',3'-diols of protected ribonucleosides is performed using compounds like this compound. This process is essential for the new solid phase synthesis of RNA and DNA-RNA mixtures, which has significant implications for genetic research and molecular biology (Kempe et al., 1982).

Catalysis in Biomass Transformation

This compound plays a role in catalytic processes for biomass transformation. A study highlighted its use in synthesizing alkyl 5-benzyl-2-furoates, intermediates for fine chemicals, using a two-step process involving oxidative esterification and alkylation with zeolites as acid catalysts (Arias, Climent, Corma, & Iborra, 2016).

Development of Corrosion Inhibitors

This compound is also utilized in the synthesis of new inhibitors against corrosion of mild steel in acidic media. This application is particularly relevant in the field of materials science and engineering (Arrousse et al., 2021).

Synthesis of Photoaffinity Probes

The compound is used in the synthesis of trifunctional bis-azide photoaffinity probes. These probes are valuable in biochemistry and molecular biology for studying protein-ligand interactions and other biological processes (Klein & Petukhova, 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-fluoro-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBCBDKAUNYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2651099.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2651108.png)

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B2651110.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)

![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)